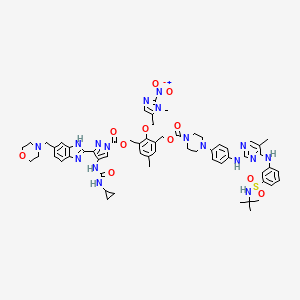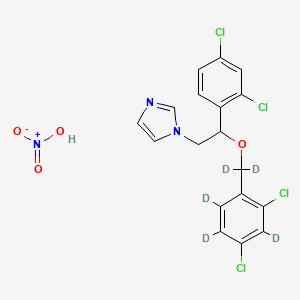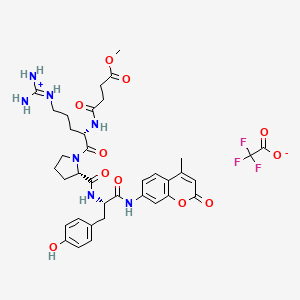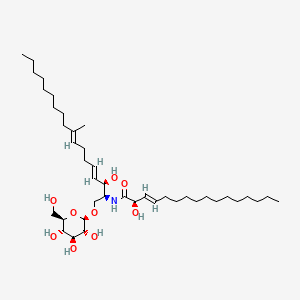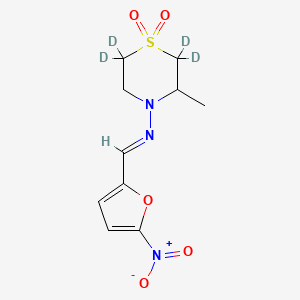
Nifurtimox-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nifurtimox-d4 is a deuterated form of nifurtimox, an antiprotozoal agent primarily used in the treatment of Chagas disease and sleeping sickness. The compound is a nitrofuran derivative and is known for its efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease . This compound is often used as an internal standard in analytical chemistry for the quantification of nifurtimox by gas chromatography or liquid chromatography-mass spectrometry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nifurtimox-d4 involves the incorporation of deuterium atoms into the nifurtimox molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product .
化学反应分析
Types of Reactions
Nifurtimox-d4 undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form various oxidative metabolites.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The furan ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and pharmacokinetic properties .
科学研究应用
Nifurtimox-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods for the quantification of nifurtimox.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential use in treating neuroblastoma and other parasitic infections.
Industry: Employed in the development of new drug formulations and delivery systems
作用机制
The mechanism of action of nifurtimox-d4 is similar to that of nifurtimox. It involves the reduction of the nitro group to form reactive nitro-anion radicals. These radicals generate reactive oxygen species, which cause oxidative stress and damage to the DNA and proteins of the parasite. The primary molecular targets include nucleic acids and various enzymes involved in the parasite’s metabolic pathways .
相似化合物的比较
Similar Compounds
Benznidazole: Another nitrofuran derivative used in the treatment of Chagas disease.
Metronidazole: An antibacterial and antiprotozoal agent with a similar mechanism of action.
Tinidazole: Used to treat various protozoal infections and has a similar chemical structure.
Uniqueness
Nifurtimox-d4 is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical methods. This makes it particularly valuable in pharmacokinetic studies and drug development research .
属性
分子式 |
C10H13N3O5S |
|---|---|
分子量 |
291.32 g/mol |
IUPAC 名称 |
(E)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine |
InChI |
InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+/i5D2,7D2 |
InChI 键 |
ARFHIAQFJWUCFH-XOPPVUJMSA-N |
手性 SMILES |
[2H]C1(CN(C(C(S1(=O)=O)([2H])[2H])C)/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H] |
规范 SMILES |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


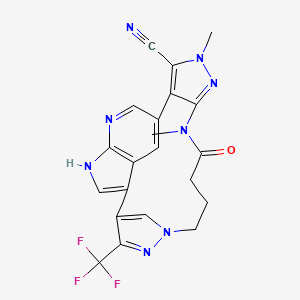
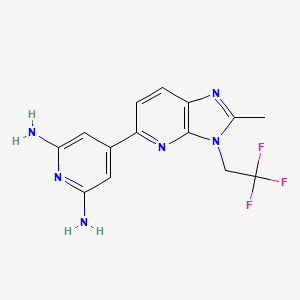
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
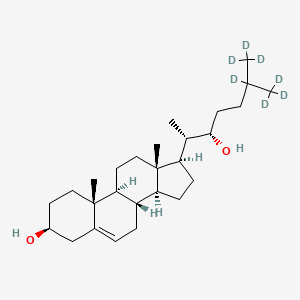
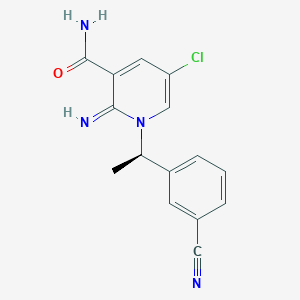
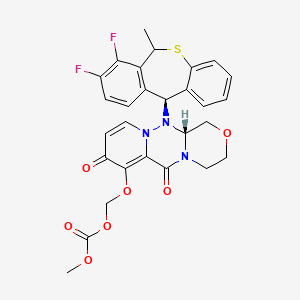
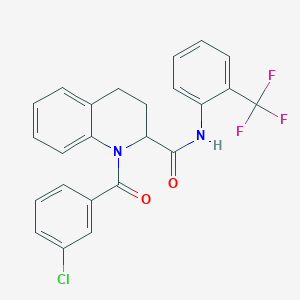
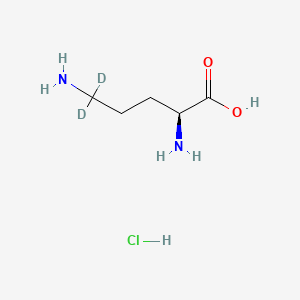
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
